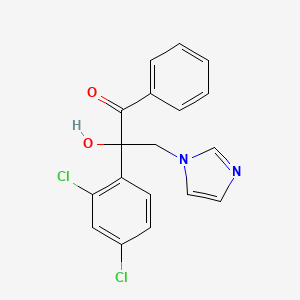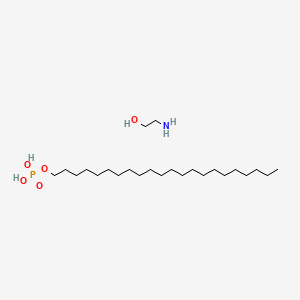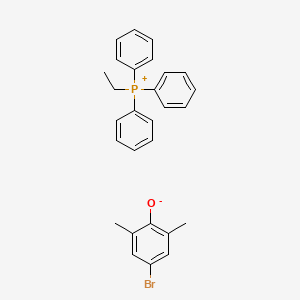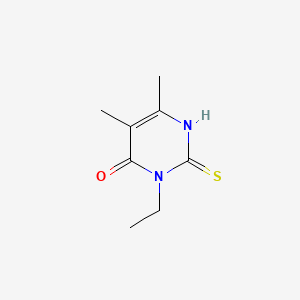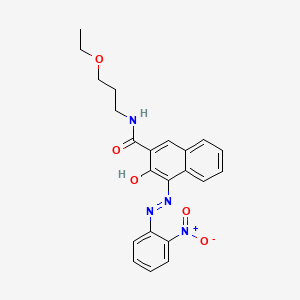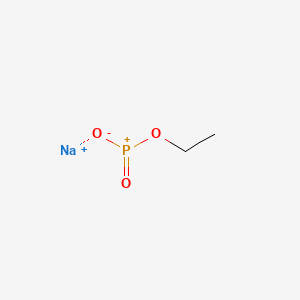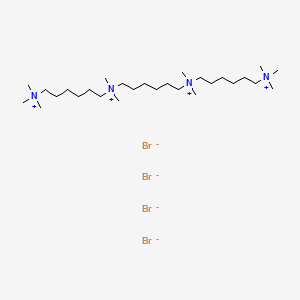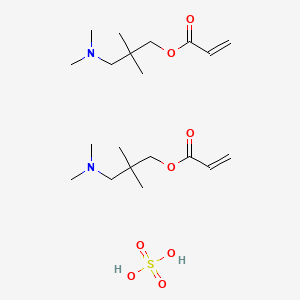
Einecs 278-088-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 278-088-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Analyse Chemischer Reaktionen
Einecs 278-088-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve the modification of functional groups within the molecule, leading to derivatives with different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Einecs 278-088-7 has a wide range of scientific research applications across various fields. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a model compound to understand biochemical pathways . In industry, it can be used in the production of materials, pharmaceuticals, or other chemical products. Its versatility makes it a valuable compound for research and development in multiple scientific disciplines.
Wirkmechanismus
The mechanism of action of Einecs 278-088-7 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the nature of the compound and the context in which it is used . For example, it may inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. Understanding these mechanisms is crucial for developing new applications and optimizing its use in research and industry.
Vergleich Mit ähnlichen Verbindungen
Einecs 278-088-7 can be compared with other similar compounds to highlight its unique properties and potential advantages. Similar compounds may include those with analogous chemical structures or functional groups, such as Einecs 278-621-3 and Einecs 278-380-4 . By comparing their chemical reactivity, biological activity, and industrial applications, researchers can identify the specific strengths and limitations of this compound, making informed decisions about its use in various contexts.
Eigenschaften
CAS-Nummer |
75163-86-9 |
|---|---|
Molekularformel |
C17H34N2O3 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
dodecan-1-amine;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H27N.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13;7-4-2-1-3(6-4)5(8)9/h2-13H2,1H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
WXHWSZHFVGYRGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


